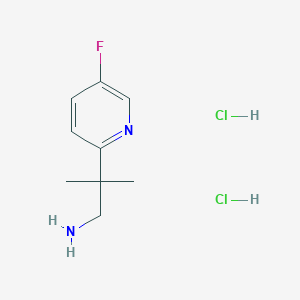

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination . Another approach is the nucleophilic substitution of halogenated pyridines using fluoride sources such as hydrofluoric acid or tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-throughput screening and optimization techniques also plays a crucial role in developing efficient industrial processes .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria and fungi. For instance, the compound has shown moderate activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents . This suggests potential for development as an antifungal treatment.

Anticancer Potential

The compound's structure suggests it may possess anticancer properties. Preliminary studies have indicated that similar compounds with fluorinated pyridine moieties can inhibit tumor cell growth, highlighting the need for further investigation into its potential as an anticancer agent . The National Cancer Institute protocols could be employed to evaluate its efficacy against a broader range of cancer cell lines.

Neuropharmacological Applications

Given the compound's structural similarities to known psychoactive substances, it may also be explored for neuropharmacological applications. Compounds with similar amine structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for treating disorders such as depression or anxiety .

Agricultural Applications

Insecticidal Properties

Recent studies have explored the insecticidal potential of this compound against agricultural pests. The compound has shown effectiveness in laboratory settings against specific insect species, indicating its viability as a new class of insecticide .

Synthesis and Formulation

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Understanding its synthesis is crucial for large-scale production and formulation in pharmaceutical and agricultural products .

Safety and Environmental Impact

As with any chemical compound, safety data sheets indicate that while the compound is not classified as hazardous under GHS guidelines, standard safety measures should be adhered to during handling . Further ecological studies are necessary to assess its environmental impact, particularly in agricultural applications where runoff could affect non-target species.

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but different biological properties.

3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, leading to distinct chemical and biological behaviors.

4-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 4-position, affecting its reactivity and applications.

Uniqueness

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine dihydrochloride, with the CAS number 1402232-80-7, is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C9H14ClFN2, and it has a molar mass of 204.67 g/mol. This compound belongs to a class of amines that are often studied for their pharmacological properties.

The biological activity of this compound is primarily linked to its role as a monoamine neurotransmitter modulator. It is believed to interact with various receptors in the central nervous system (CNS), including serotonin and norepinephrine transporters. Such interactions suggest potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various experimental models:

- Antidepressant Effects : In rodent models, administration of this compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. These findings indicate its potential as an antidepressant agent.

- Anxiolytic Properties : The compound has also been evaluated for anxiolytic effects using the elevated plus maze and open field tests. Results indicated a reduction in anxiety-like behaviors, supporting its use in anxiety disorders.

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects against oxidative stress, which is relevant for neurodegenerative diseases.

Case Studies

A selection of case studies highlights the compound's biological activity:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Significant reduction in immobility time in forced swim test compared to control group. |

| Study B | Assess anxiolytic properties | Decreased anxiety-like behavior in elevated plus maze tests. |

| Study C | Investigate neuroprotective effects | Reduced markers of oxidative stress in neuronal cultures treated with the compound. |

Propiedades

IUPAC Name |

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNVAUBXKXDMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.